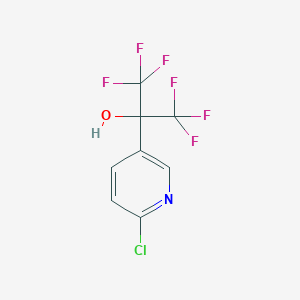
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound that features a pyridine ring substituted with a chlorine atom and a hexafluoroisopropanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 6-chloro-3-pyridine with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure environment to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds, depending on the specific reaction and reagents used .
Aplicaciones Científicas De Investigación
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of advanced materials and as a specialty chemical in various industrial processes .
Mecanismo De Acción
The mechanism of action of 2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar pyridine structure.
6-Chloro-3-pyridinylboronic acid MIDA ester: A compound used in organic synthesis with a similar pyridine ring structure.
1-(6-Chloro-3-pyridinyl)-1-ethanone: Another pyridine derivative with similar chemical properties .
Uniqueness
2-(6-Chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoroisopropanol group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Propiedades
Fórmula molecular |
C8H4ClF6NO |
|---|---|
Peso molecular |
279.56 g/mol |
Nombre IUPAC |
2-(6-chloropyridin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C8H4ClF6NO/c9-5-2-1-4(3-16-5)6(17,7(10,11)12)8(13,14)15/h1-3,17H |
Clave InChI |
UBCLWLHHLHKQFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(C(F)(F)F)(C(F)(F)F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















